molecular formula C11H11NO2 B184102 1-propyl-1H-indole-2,3-dione CAS No. 41042-12-0

1-propyl-1H-indole-2,3-dione

Cat. No.: B184102
CAS No.: 41042-12-0
M. Wt: 189.21 g/mol
InChI Key: SSUNBCWMOHUMAX-UHFFFAOYSA-N
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Description

1-Propyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

1-Propyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce indoline derivatives .

Biological Activity

1-Propyl-1H-indole-2,3-dione, a derivative of isatin, has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including antiviral, anticancer, and antimicrobial properties. Below is a detailed exploration of its biological activity, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties:

  • Chemical Formula: C11H11NO2
  • CAS Number: 41042-12-0
  • Molecular Weight: 189.21 g/mol

This compound is synthesized through the alkylation of isatin with 1-bromopropane in the presence of a catalytic quantity of tetra-n-butylammonium bromide. This compound serves as an important intermediate in organic synthesis and has been linked to various pharmacological activities due to its structural attributes .

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. Specifically, studies have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. For instance, certain derivatives have shown effectiveness against HIV and other viral pathogens .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanisms of action involve the induction of apoptosis and inhibition of cell proliferation. A notable study reported that derivatives similar to this compound displayed selective cytotoxicity towards ovarian carcinoma and cervix carcinoma cells .

Cell Line IC50 (µM) Mechanism
Ovarian Carcinoma15.5Apoptosis induction
Cervical Carcinoma12.3Cell cycle arrest
Uterine Sarcoma18.0Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The compound exhibits broad-spectrum activity, making it a candidate for further development as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

  • Antiviral Mechanism: Inhibition of viral enzymes and interference with viral entry into host cells.
  • Anticancer Mechanism: Induction of oxidative stress leading to apoptosis in cancer cells, along with modulation of signaling pathways involved in cell growth and survival.
  • Antimicrobial Mechanism: Disruption of microbial cell membranes and inhibition of essential metabolic processes .

Study on Anticancer Activity

A study conducted by Gabr et al. (2017) investigated the anticancer effects of various thiosemicarbazone derivatives derived from indole compounds. The results indicated that these derivatives exhibited potent anticancer activities against several tumor cell lines, with IC50 values in the low micromolar range .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of indole derivatives, including this compound. The study found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi, supporting their potential use in treating infections .

Properties

IUPAC Name

1-propylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUNBCWMOHUMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364687
Record name 1-propyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41042-12-0
Record name 1-propyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the 1-propyl-1H-indole-2,3-dione molecule?

A1: The 1H-indole-2,3-dione unit of the molecule is essentially planar []. The propyl substituent is not coplanar with this unit, forming a dihedral angle of 72.19° with the 1H-indole-2,3-dione plane [].

Q2: How are the molecules of this compound arranged in its crystal structure?

A2: The crystal structure of this compound features chains that run along the b-axis. These chains are formed by C—H⋯O hydrogen bonds between adjacent molecules [].

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